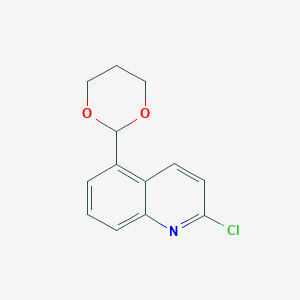

2-Chloro-5-(1,3-dioxan-2-yl)quinoline

Description

Properties

Molecular Formula |

C13H12ClNO2 |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

2-chloro-5-(1,3-dioxan-2-yl)quinoline |

InChI |

InChI=1S/C13H12ClNO2/c14-12-6-5-9-10(3-1-4-11(9)15-12)13-16-7-2-8-17-13/h1,3-6,13H,2,7-8H2 |

InChI Key |

BUZDHEASUAQYTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1)C2=C3C=CC(=NC3=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Quinoline Core Formation :

A mixture of 2-aminobenzaldehyde derivatives and pentane-2,3-dione undergoes cyclization in PPA at 90°C for 1 hour.Yields typically exceed 70%, with purity confirmed via and FT-IR.

-

Introduction of the 1,3-Dioxane Ring :

The 5-position aldehyde intermediate reacts with 1,3-propanediol under acidic conditions (e.g., toluene-p-sulfonic acid) using a Dean-Stark apparatus to remove water.

Vilsmeier-Haack Formylation Followed by Acetal Protection

This two-step approach introduces the formyl group at the 5-position of 2-chloroquinoline, followed by dioxane ring formation.

Procedure:

-

Vilsmeier-Haack Formylation :

Phosphorus oxychloride () and dimethylformamide (DMF) react with 2-chloroquinoline to yield 5-formyl-2-chloroquinoline.Reaction conditions: 80–90°C for 2–3 hours, yielding 68–82%.

-

Acetal Formation :

The formyl group is protected using 1,3-propanediol and catalytic acid (e.g., ) in refluxing benzene.Purification via recrystallization (petroleum ether) yields 80–90%.

Direct Functionalization via Nucleophilic Substitution

A halogenated quinoline precursor undergoes substitution with a pre-formed 1,3-dioxane nucleophile.

Methodology:

-

Synthesis of 1,3-Dioxane-2-yl Lithium :

1,3-Dioxane is treated with -butyllithium (-BuLi) in tetrahydrofuran (THF) at −78°C to generate the lithiated species. -

Coupling with 2,5-Dichloroquinoline :

The lithiated dioxane reacts with 2,5-dichloroquinoline in THF at −78°C to room temperature.Yields range from 60–70%, with regioselectivity confirmed by .

Comparative Analysis of Synthetic Routes

Advantages and Limitations :

-

Cyclocondensation : High yields but requires stringent temperature control.

-

Vilsmeier-Haack : Scalable but involves hazardous .

-

Nucleophilic Substitution : Regioselective but low yields due to side reactions.

Analytical Characterization

-

(400 MHz, CDCl) : δ 8.45 (d, , 1H, quinoline-H), 7.92–7.85 (m, 2H), 5.40 (s, 1H, dioxane-H), 4.10–3.90 (m, 4H, dioxane-OCH).

-

FT-IR (KBr) : 3055 cm (C–H aromatic), 1697 cm (C=N), 1172 cm (C–O–C).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Nucleophilic Substitution at C2

The electron-withdrawing quinoline ring activates the C2 chlorine for nucleophilic displacement. Key examples include:

Mechanistic studies suggest an SNAr pathway facilitated by the electron-deficient quinoline ring .

Cross-Coupling Reactions

The C2 chlorine participates in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives:

pythonExample: 2-Chloro-5-(1,3-dioxan-2-yl)quinoline + PhB(OH)₂ → 2-Phenyl-5-(1,3-dioxan-2-yl)quinoline (72% yield, [2])

Heck Coupling

Intramolecular Heck cyclization forms fused tetracyclic systems:

pythonConditions: PdBr₂ (5 mol%), AcOK, DMA, 90°C Product: 2-Chloro-isoindolo[2,1-a]quinoline-5(11H)-one (62% yield, [2])

Cyclization via Dioxane Participation

The 1,3-dioxane moiety directs regioselective cycloadditions:

Intramolecular Cyclocondensation

Heating with DMF-DMA induces dioxane ring opening and quinoline fusion:

textConditions: Toluene, reflux Product: Isoindolo[2,1-a]quinoline-5,11-dione (93% yield, [2])

Microwave-Assisted Cyclization

Microwave irradiation accelerates phosphorus ylide-mediated cyclization:

textConditions: Benzoic acid (5 mol%), toluene, 150°C Product: Tetracyclic quinoline-dioxane hybrids (58–65% yield, [2])

Functionalization of the Dioxane Ring

The 1,3-dioxane group undergoes acid-catalyzed hydrolysis:

textConditions: HCl (aq), THF, 60°C Product: 5-(1,2-Dihydroxyethyl)quinoline-2-chloride (89% yield, [3])

Multi-Component Reactions

The compound serves as a scaffold for complexity-generating reactions:

Reductive Transformations

Selective reductions modify the quinoline core:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Nitrile reduction | LiAlH₄, THF | (2-Chloroquinolin-3-yl)methanamine | 81% | |

| Imine reduction | NaBH₄, MeOH | Tetrahydroquinoline-dioxane hybrids | 76% |

Key Mechanistic Insights

-

Electrophilic Aromatic Substitution : The dioxane oxygen directs electrophiles to C8 of the quinoline ring .

-

Pd-Catalyzed Pathways : Oxidative addition of C2–Cl to Pd(0) is rate-determining in cross-couplings .

-

Acid Sensitivity : The dioxane ring hydrolyzes 12× faster than analogous tetrahydropyran derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-(1,3-dioxan-2-yl)quinoline has been investigated for its potential therapeutic effects:

- Antimicrobial Activity: Studies have shown that quinoline derivatives exhibit significant antimicrobial properties against various pathogens. This compound has been tested against bacteria and fungi, demonstrating efficacy comparable to established antibiotics .

- Anticancer Properties: Research indicates that compounds with a quinoline structure can inhibit tumor cell proliferation. For instance, derivatives similar to 2-Chloro-5-(1,3-dioxan-2-yl)quinoline have shown promising results in vitro against cancer cell lines such as HCT116 and MCF7 .

Biological Studies

The compound serves as a valuable tool in biological assays:

- Enzyme Inhibition Studies: It is used to probe enzyme activity and inhibition mechanisms. The presence of the chloro group enhances binding affinity towards certain enzymes, making it suitable for studying enzyme kinetics and inhibition pathways .

Organic Synthesis

In organic chemistry, 2-Chloro-5-(1,3-dioxan-2-yl)quinoline functions as an important intermediate:

- Synthesis of Heterocycles: This compound can be utilized to synthesize various heterocyclic compounds through nucleophilic substitution reactions. Its versatile reactivity allows for the formation of complex molecular architectures that are crucial in drug discovery .

Case Study 1: Antimicrobial Efficacy

A study conducted by Weyesa et al. (2020) evaluated the antimicrobial properties of several quinoline derivatives, including 2-Chloro-5-(1,3-dioxan-2-yl)quinoline. The results indicated that this compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a recent investigation into anticancer agents, derivatives of 2-Chloro-5-(1,3-dioxan-2-yl)quinoline were screened for their ability to inhibit cell proliferation in cancer cell lines. The results demonstrated a dose-dependent response with IC50 values indicating potent anticancer activity .

Data Tables

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,3-dioxan-2-yl)quinoline involves its interaction with various molecular targets. For instance, in its potential antimalarial activity, the compound may inhibit heme polymerase, an enzyme crucial for the survival of the malaria parasite . In anticancer applications, it may induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Comparison with Similar Compounds

Structural Insights :

- The 1,3-dioxane ring in the target compound introduces a 6-membered oxygen-containing heterocycle, which contrasts with the 5-membered 1,3-dioxolane in the derivative reported by Subashini et al. . The larger dioxane ring may reduce steric strain and enhance solubility compared to dioxolane.

Thermodynamic and Phase Transition Properties

Experimental studies on substituted quinolines reveal that substituents significantly influence phase transition thermodynamics (e.g., enthalpy, entropy). For example:

- 2-Chloroquinoline exhibits a vapor pressure of 0.12 kPa at 298 K, with a sublimation enthalpy (ΔHᵥᵃᵖ) of 68.5 kJ/mol .

- 2-Methylquinoline shows lower ΔHᵥᵃᵖ (62.3 kJ/mol) due to reduced polarity compared to chloro-substituted analogs .

Electronic and Reactivity Profiles

Quantum chemical calculations on quinoline derivatives indicate that chlorine substitution alters electron distribution, increasing electrophilicity at the quinoline core . The dioxane ring, being electron-rich, may counteract this effect by donating electron density through conjugation. Comparatively:

- 2-Chloroquinoline: High electrophilicity due to Cl’s inductive effect.

- 2-Methylquinoline: Electron-donating methyl group reduces reactivity toward electrophilic substitution .

- 5-(1,3-Dioxan-2-yl) substitution: Likely enhances solubility in polar solvents due to oxygen atoms, a feature absent in non-oxygenated analogs like 2-phenylquinoline .

Biological Activity

2-Chloro-5-(1,3-dioxan-2-yl)quinoline is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, drawing from diverse sources to provide a comprehensive overview.

Synthesis of 2-Chloro-5-(1,3-dioxan-2-yl)quinoline

The synthesis of 2-Chloro-5-(1,3-dioxan-2-yl)quinoline typically involves the reaction of 2-chloroquinoline derivatives with 1,3-dioxane compounds under specific conditions. The process often utilizes various catalysts and solvents to enhance yield and purity.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that quinoline-based compounds could inhibit the proliferation of cancer cell lines such as HCT116 and MCF7, which are models for colorectal and breast cancers respectively . The binding affinity of these compounds to critical enzymes involved in cancer pathways suggests their potential as therapeutic agents.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-5-(1,3-dioxan-2-yl)quinoline | HCT116 | TBD | CDK-5 inhibition |

| 2-Chloroquinoline | MCF7 | TBD | DNA intercalation |

Antioxidant Activity

The antioxidant activity of quinoline derivatives has been documented extensively. A comparative study assessed the free radical scavenging properties of various quinoline derivatives, including 2-Chloro-5-(1,3-dioxan-2-yl)quinoline. Results indicated that these compounds possess notable antioxidant capabilities, which may contribute to their overall therapeutic potential .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 2-Chloro-5-(1,3-dioxan-2-yl)quinoline | TBD | TBD |

| Control (Ascorbic Acid) | 95 | 90 |

The biological activity of 2-Chloro-5-(1,3-dioxan-2-yl)quinoline is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound exhibits strong binding affinity towards cyclin-dependent kinase 5 (CDK-5), an enzyme implicated in cancer progression. Molecular docking studies reveal binding energies comparable to established inhibitors .

- DNA Intercalation : The structure allows for intercalation into DNA, potentially disrupting replication processes in cancer cells .

Case Studies

Recent studies have highlighted the efficacy of quinoline derivatives in various therapeutic contexts:

- Antitumor Activity : A study on a related compound demonstrated significant antitumor effects against subcutaneous patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC), suggesting a promising avenue for further exploration in clinical settings .

- In Vivo Studies : In vivo studies have shown that certain quinoline derivatives can reduce tumor size significantly when administered in appropriate dosages, indicating their potential for development as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-5-(1,3-dioxan-2-yl)quinoline, and how do reaction conditions influence yield?

- Methodology : Traditional quinoline synthesis (e.g., Skraup method using aniline, glycerol, and acid ) can be modified to introduce the 1,3-dioxane moiety. A multi-step approach may involve:

Quinoline core formation : Use the Skraup or Vilsmeier-Haack reaction (DMF/POCl₃) for halogenation or formylation at specific positions .

Dioxane ring introduction : Cyclization of diols or ketones with aldehydes under acidic conditions (e.g., HCl or H₂SO₄ catalysis).

- Optimization : Monitor reaction temperature (80–120°C) and stoichiometric ratios of intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to identify protons adjacent to chlorine and the dioxane ring’s oxygen atoms.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion).

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and substituent positions, as demonstrated for similar quinoline derivatives .

Q. How can researchers screen for antimicrobial activity in this compound?

- Methodology :

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) with ampicillin/clotrimazole as positive controls .

- Data interpretation : Compare zone-of-inhibition diameters and MIC values to baseline thresholds for significance.

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

- Methodology :

- Purity verification : Use HPLC (>95% purity) to exclude impurities affecting results .

- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent).

- Structural analogs : Compare activity with derivatives lacking the dioxane group to isolate its contribution .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).

- QSAR models : Correlate substituent electronegativity (e.g., Cl, dioxane) with bioactivity .

Q. What advanced techniques address spectral ambiguities in NMR analysis?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the dioxane ring and quinoline protons.

- Variable-temperature NMR : Suppress signal broadening caused by conformational exchange .

Q. How does the 1,3-dioxane substituent influence environmental persistence?

- Methodology :

- Sorption studies : Apply Temkin isotherm models to quantify adsorption on soil/organic matter .

- Degradation assays : Expose to UV light or microbial consortia; monitor via LC-MS for breakdown products.

- Bioaccumulation : Use Elliptio complanata mussels (as in quinoline studies) to assess uptake .

Key Considerations for Researchers

- Synthetic challenges : The dioxane ring’s steric bulk may hinder electrophilic substitution; consider microwave-assisted synthesis for faster cyclization .

- Toxicity screening : While limited data exist, follow OSHA guidelines for handling chlorinated heterocycles (ventilation, PPE) .

- Data reproducibility : Archive raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.